molecular formula C13H22N2O7 B13437621 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid

5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid

Cat. No.: B13437621
M. Wt: 318.32 g/mol
InChI Key: RZSQJERRHFJUGV-RULNCXCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethylamino group, and a non-2-enonic acid backbone. Its intricate molecular arrangement makes it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the non-2-enonic acid backbone: This can be achieved through a series of aldol condensation reactions.

    Introduction of the acetylamino group: This step often involves the acetylation of an amino group using acetic anhydride under mild conditions.

    Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions, where a dimethylamine is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Continuous flow synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Dimethylamine, acetic anhydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.

    Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and function.

    Altering gene expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-non-2-enonic Acid
  • 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(ethylamino)-D-glycero-D-galacto-non-2-enonic Acid

Uniqueness

5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H22N2O7

Molecular Weight

318.32 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(dimethylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C13H22N2O7/c1-6(17)14-10-7(15(2)3)4-9(13(20)21)22-12(10)11(19)8(18)5-16/h4,7-8,10-12,16,18-19H,5H2,1-3H3,(H,14,17)(H,20,21)/t7-,8+,10+,11+,12+/m0/s1

InChI Key

RZSQJERRHFJUGV-RULNCXCMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N(C)C

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.